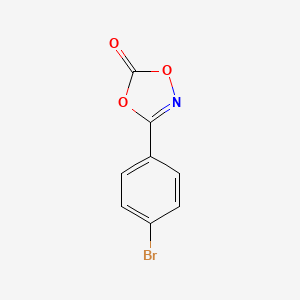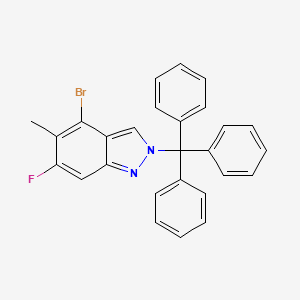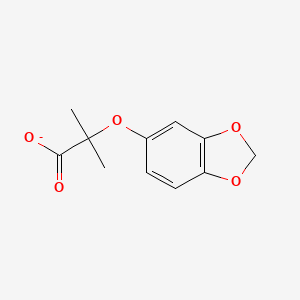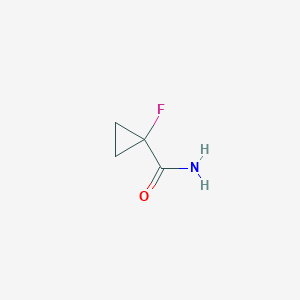
4-Aminocyclopent-2-en-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminocyclopent-2-en-1-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a hydrochloride salt of 4-aminocyclopent-2-en-1-ol, which is a cyclopentene derivative. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclopent-2-en-1-ol;hydrochloride can be achieved through several methods. One common approach involves the enantioselective rearrangement of 4-amino-substituted cyclopentene oxides . This method allows for the production of enantiomerically enriched compounds, which are important for various applications in research and industry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminocyclopent-2-en-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce different amine compounds.
Aplicaciones Científicas De Investigación
4-Aminocyclopent-2-en-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Aminocyclopent-2-en-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocyclopent-2-en-1-ylmethanol;hydrochloride: This compound has a similar structure but with an additional hydroxymethyl group.
4-Aminocyclopent-2-en-1-ol: The parent compound without the hydrochloride salt.
Cyclopentene derivatives: Other derivatives of cyclopentene with different functional groups.
Uniqueness
4-Aminocyclopent-2-en-1-ol;hydrochloride is unique due to its specific combination of an amino group and a cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
4-aminocyclopent-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h1-2,4-5,7H,3,6H2;1H |
Clave InChI |
ASDHELDJEFXLCH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CC1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)


![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)






![Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)
![1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate](/img/structure/B13903398.png)
